

Services offered at David Cockayne Centre for Electron Microscopy.

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An In-depth Technical Guide to the Core Services of the David Cockayne Centre for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the instrumentation and services offered at the David Cockayne Centre for Electron Microscopy (**DCCEM**), a world-class facility located at the Department of Materials, University of Oxford. The centre provides a suite of advanced electron microscopes and sample preparation equipment, supported by a team of expert scientists. This document details the technical specifications of the available instrumentation, outlines key experimental protocols, and provides a guide to accessing the centre's resources.

Core Imaging and Analysis Services

The **DCCEM** offers a comprehensive range of electron microscopy techniques to cater to a wide variety of research needs, from atomic-resolution imaging to large-scale 3D characterization. The core services are centered around three main types of instrumentation: Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), and Focused Ion Beam (FIB) systems.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for high-resolution imaging and analysis of the internal structure of materials. The **DCCEM** houses a range of TEMs capable of atomic-resolution imaging,

chemical analysis, and in-situ experiments.

Table 1: Transmission Electron Microscopes - Technical Specifications

Instrument	Key Features	Accelerating Voltage	Resolution	Detectors & Capabilities
JEOL ARM-200F	CFEG Cs probe corrected STEM	80, 200 kV	STEM: <80 pm	BF, ADF, HAADF detectors, EELS, EDX
JEOL JEM-3000F	Field Emission Gun TEM	300 kV	Point: 0.17 nm	Gatan Imaging Filter (GIF), EDX, STEM

| JEOL JEM-2100 | Entry-level research and training TEM | 80 - 200 kV | Point: 0.23 nm, Lattice: 0.14 nm | Gatan Orius CCD camera, Oxford Instruments EDS |

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample. It is a versatile technique for topographical, morphological, and compositional analysis.

Table 2: Scanning Electron Microscopes - Technical Specifications

Instrument	Key Features	Accelerating Voltage	Resolution	Detectors & Capabilities
Zeiss Merlin - Analytical	High-resolution FEG-SEM	20V - 30kV	0.8 nm @ 15kV, 1.6 nm @ 1kV	In-lens SE, EsB, 4-quadrant BSE, A-STEM, Oxford Instruments Xmax 150 EDX, Cryo-stage
Zeiss Merlin - EBSD	FEG-SEM with EBSD	20V - 30kV	0.8 nm @ 15kV, 1.6 nm @ 1kV	In-lens SE, EsB, Bruker Quantax EBSD with eFlash camera
Zeiss EVO	Tungsten source SEM	0.2 - 30 kV	3.5 nm @ 30kV	SE, 5-segment BSE, Bruker Quantax e-Flash1000 EBSD, Oxford Instruments X-act EDX

| JEOL JSM-5510 | Teaching laboratory SEM | 0.5 - 30 kV | 3.5 nm @ 30kV (high vacuum) | SE, BSE, EDX |

Focused Ion Beam (FIB) Systems

FIB systems use a focused beam of ions to mill and image samples with nanoscale precision. They are widely used for site-specific analysis, TEM sample preparation, and 3D characterization.

Table 3: Focused Ion Beam Systems - Technical Specifications

Instrument	Key Features	Ion Source	SEM Resolution	FIB Resolution	Key Capabilities
Zeiss NVision 40	FIB-SEM with Gemini SEM column	Ga+	1.1 nm @ 20kV	4 nm	In-situ lift-out, Raith Elphy Quantum lithography, Gas Injection System (W, C, SiO2)
Zeiss Auriga	FEG-SEM FIB with Gemini SEM column	Ga+	1.0 nm @ 15kV	2.5 nm	In-situ lift-out, Gas Injection System (C, W, Pt), Atlas 3D automated cross-sectioning
Zeiss Crossbeam 540	FIB-SEM with Capella FIB and Gemini II SEM columns	Ga+	-	-	Nanofabrication, 3D EDX and EBSD, Oxford Instruments XMaxN 150 EDX and Nordlys Max EBSD

| ThermoFisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities | Xe+ | - | - |
Large area cross-sectioning, SIMS, EDX |

Sample Preparation Services

The **DCCEM** provides a comprehensive suite of sample preparation equipment to ensure that samples are in optimal condition for electron microscopy analysis.

Table 4: Key Sample Preparation Equipment - Capabilities

Instrument	Technique	Key Capabilities and Specifications
Fischione 1010 Ion Mill	Ion Beam Milling	Two independently adjustable Penning ion guns, milling angle range 0-45°, LN2 cooling.
Fischione 1040 NanoMill	Low-energy Ion Milling	Ultra-low energy ion source (50 eV to 2 keV), concentrated ion beam (<1 µm), LN2 cooling. Ideal for post-FIB cleaning.
Gatan PECS II	Ion Beam Milling & Coating	Two Penning ion guns, ion beam energy 0.1 - 8.0 keV, sample rotation, and coating capabilities.
Leica ACE600 Coater	Sputter and Carbon Coating	High vacuum coater for depositing thin conductive layers of metals (e.g., Au, Pt, Cr) or carbon.
Bio Rad Gold Sputter Coater	Sputter Coating	For routine coating of non-conductive samples with a layer of gold.
Gatan 656 Dimple Grinder	Mechanical Grinding	For pre-thinning TEM samples to near electron transparency.
Fischione 1020 Plasma Cleaner	Plasma Cleaning	Removes organic contamination from samples and holders using a low-energy plasma.
Buehler Isomet Low Speed Saw	Precision Cutting	For precise, low-deformation cutting of a wide range of materials.

Instrument	Technique	Key Capabilities and Specifications
Metprep Grinder/Polisher	Grinding and Polishing	For preparing flat, polished surfaces on a variety of materials.
Struers Labopol-5	Grinding and Polishing	Variable speed grinder and polisher for metallographic sample preparation.
Logitech Precision Lapping Machine	Lapping and Polishing	For achieving highly flat and smooth surfaces on a range of materials. Plate speed: 5 to 100 rpm.

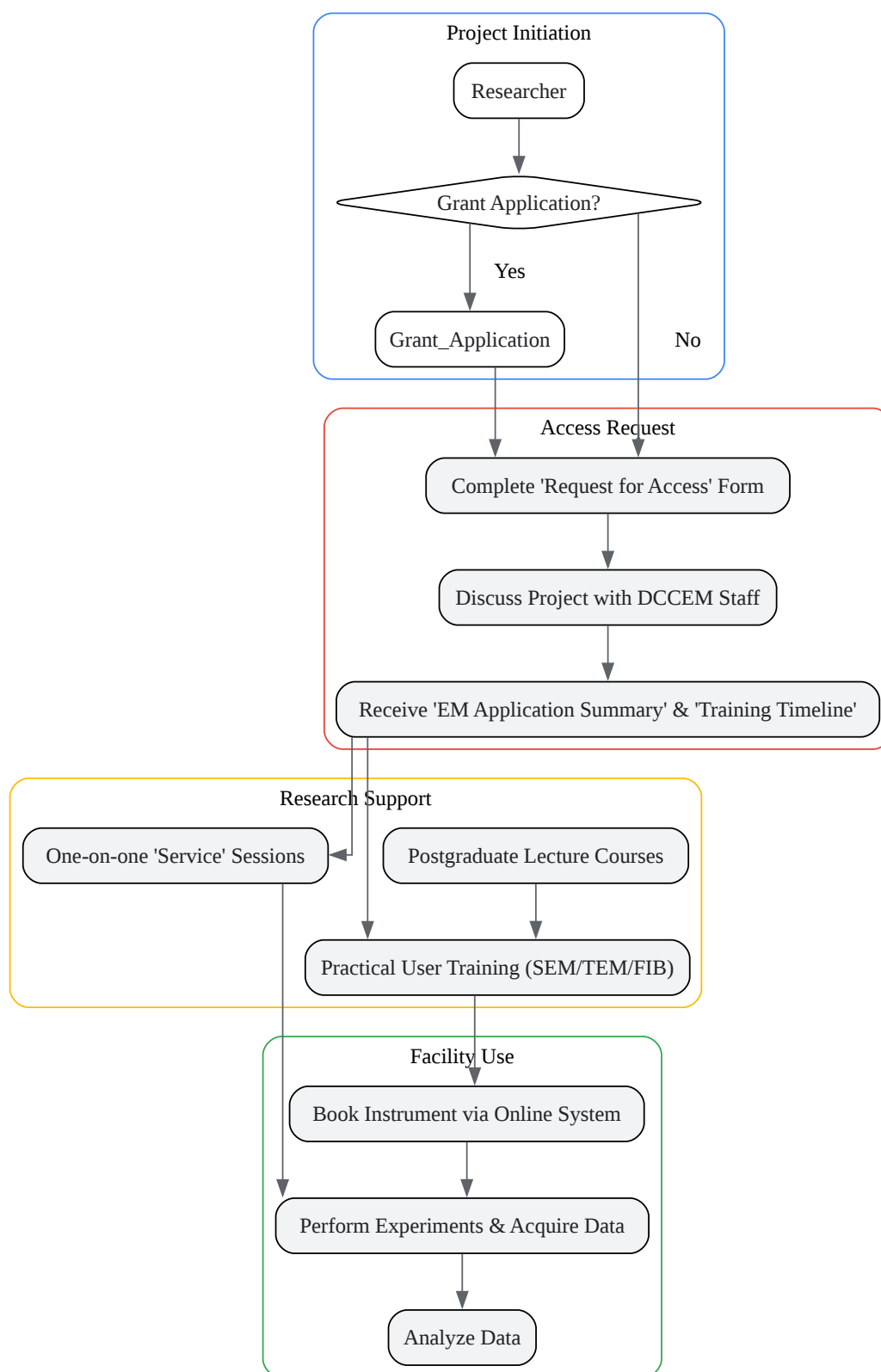
| South Bay Technology Tripod Polisher | Mechanical Polishing | For preparing cross-sections and planar samples for SEM and TEM analysis. |

Experimental Protocols & Workflows

The following sections outline typical experimental workflows for common techniques available at the **DCCEM**.

Accessing the David Cockayne Centre for Electron Microscopy

The process for gaining access to the facilities is designed to be collaborative, ensuring that researchers receive the necessary support for their projects.

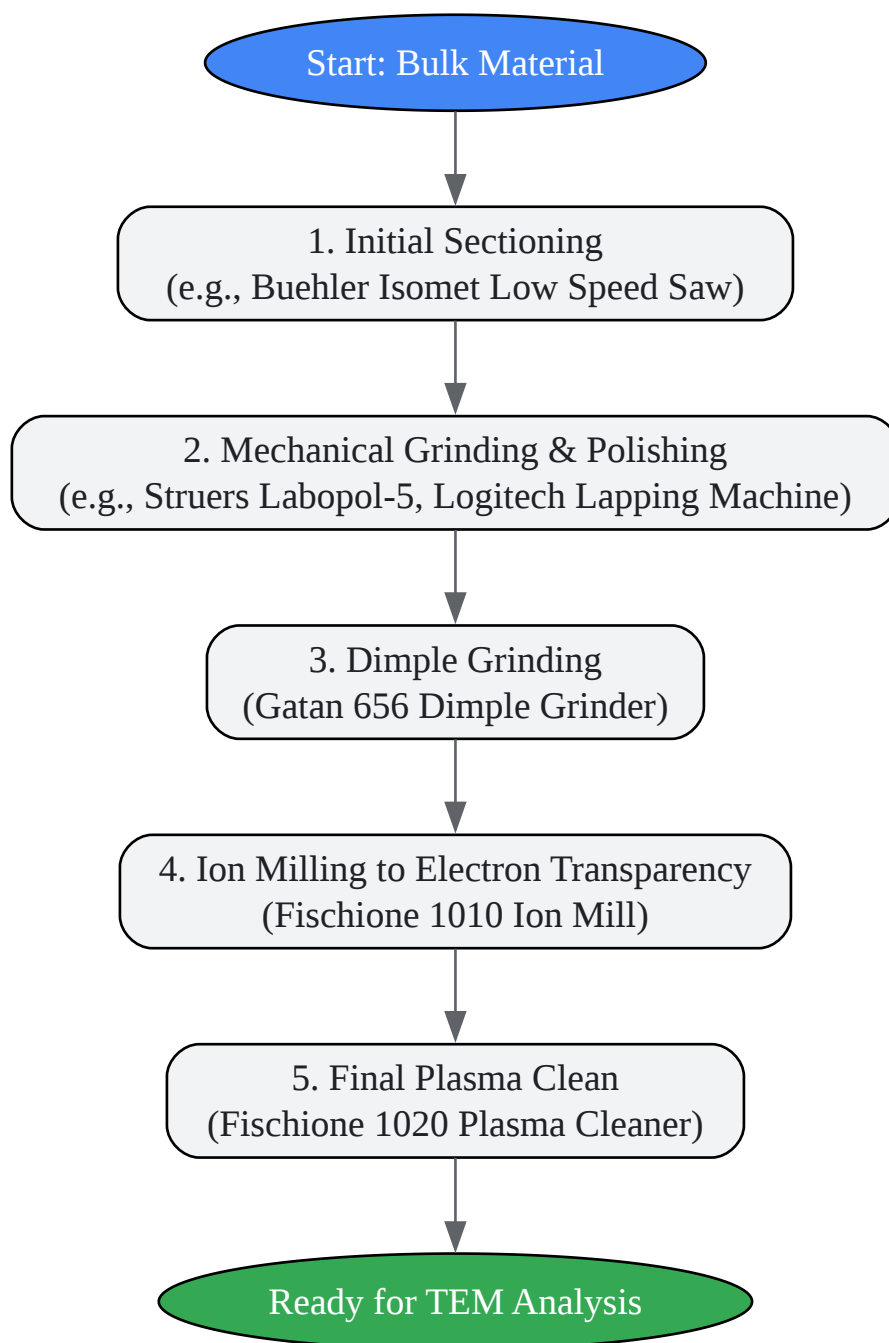


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Caption: General workflow for accessing and utilizing the **DCCEM** facilities.

Standard TEM Sample Preparation Workflow for Materials Science

Preparing a high-quality electron-transparent sample is crucial for successful TEM analysis. The following diagram illustrates a typical workflow for preparing a solid material.

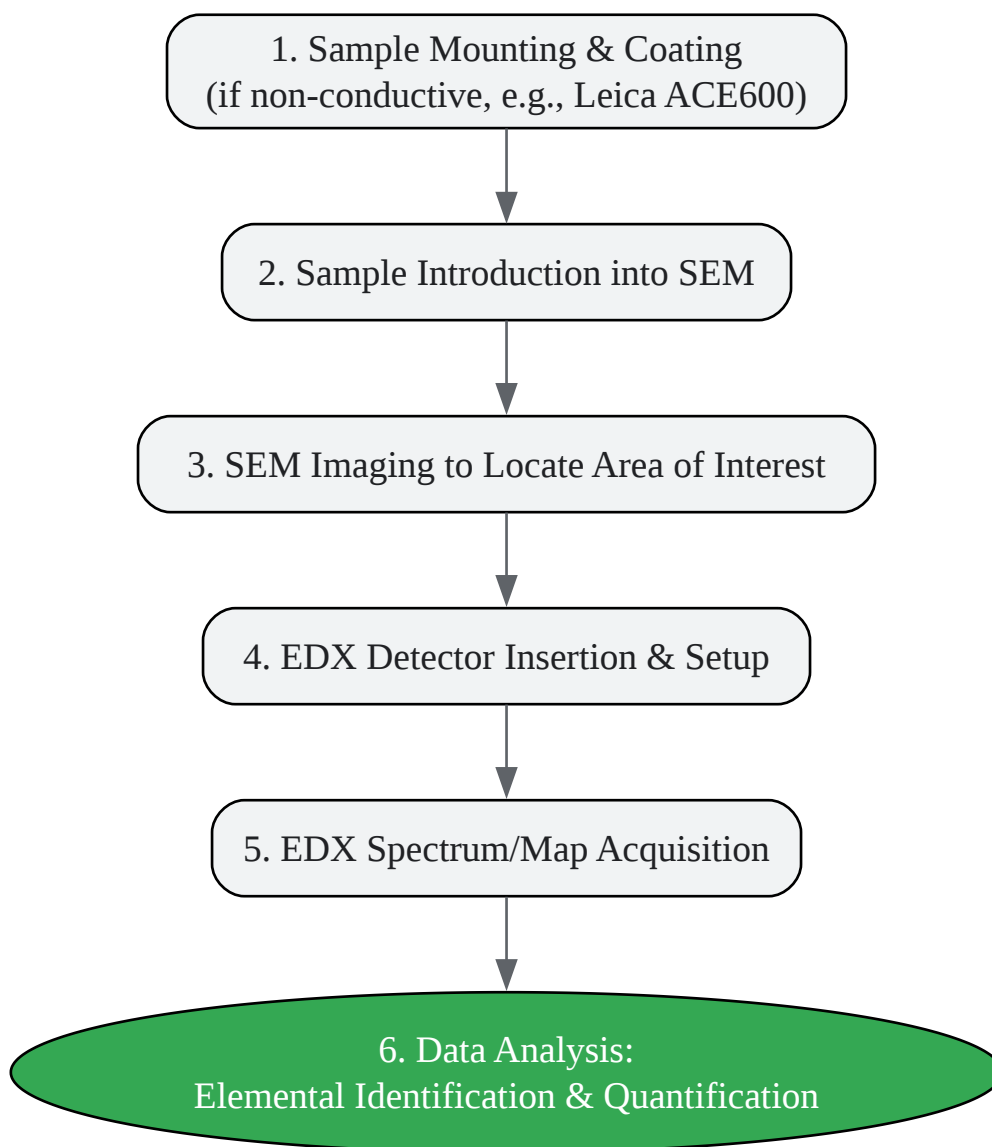


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Caption: Standard TEM sample preparation workflow for solid materials.

SEM with Energy-Dispersive X-ray Spectroscopy (EDX) Analysis Workflow

This workflow outlines the steps for obtaining elemental composition information from a sample using SEM-EDX.

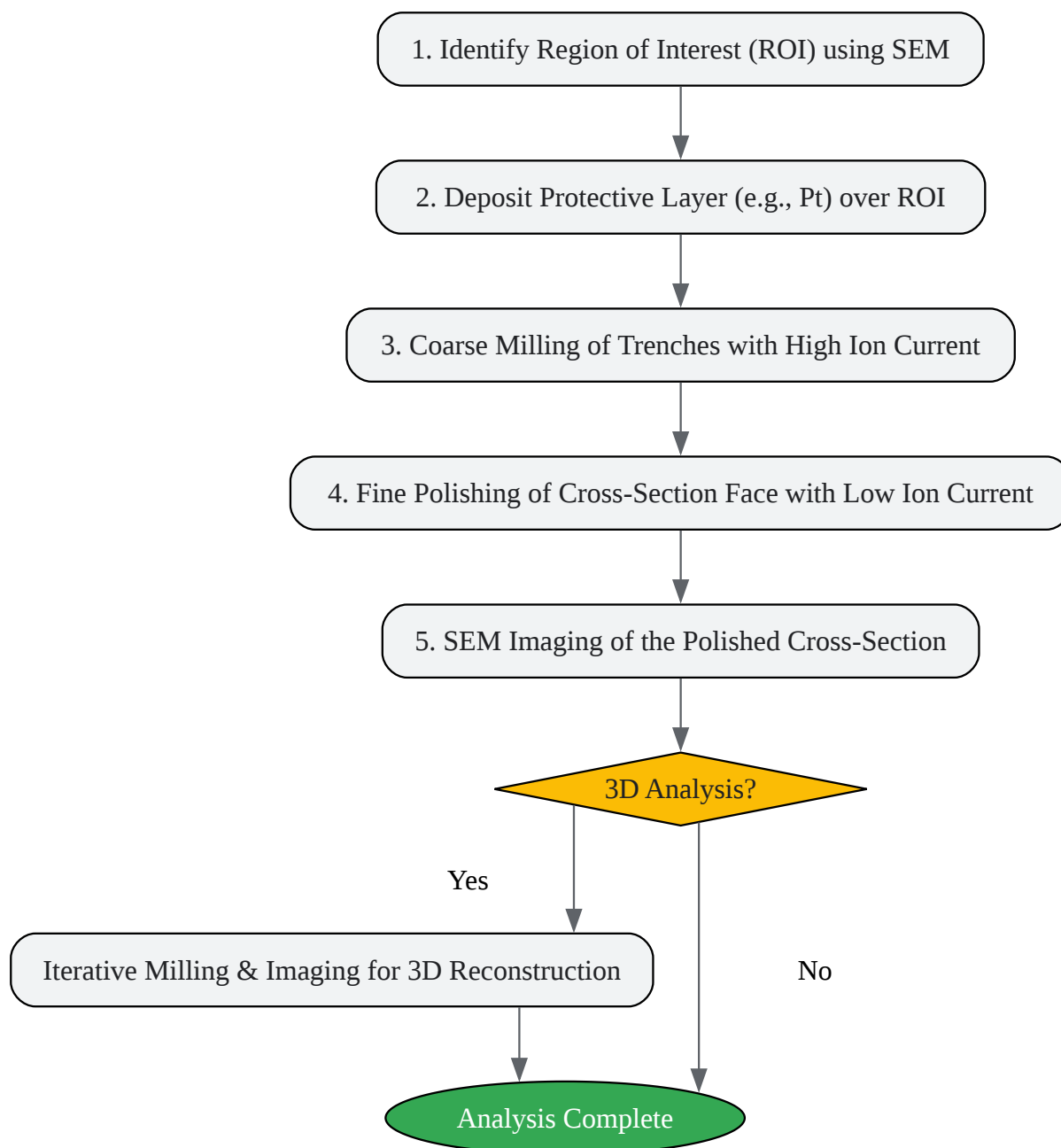


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Caption: Workflow for SEM-EDX elemental analysis.

FIB-SEM Cross-Sectioning and Imaging Workflow

This diagram illustrates the process of creating a cross-section of a specific region of interest for subsequent imaging.



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Caption: Workflow for site-specific cross-sectioning using FIB-SEM.

Contact and Access Information

For initial inquiries and to discuss potential projects, please contact the **DCCEM** via email. The center's staff will guide you through the access process and help determine the most suitable techniques for your research.

This guide is intended to provide a comprehensive overview of the capabilities of the David Cockayne Centre for Electron Microscopy. For more detailed information on specific instruments or techniques, please visit the official **DCCEM** website or contact the facility staff directly.

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